N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine

Lipophilicity Passive permeability CNS drug-likeness

Researchers requiring a metabolically stable benzyl ether scaffold for CNS programs often face esterase-mediated cleavage liabilities. This compound provides a non-hydrolyzable 3-methyl-1,2,4-oxadiazol-5-ylmethyl ether solution. - CNS MPO-Optimized: MW 277.3 Da and cLogP ~2.0-2.5 meet lead-like criteria for blood-brain barrier penetration. - Validated Scaffold: The 1,2,4-oxadiazole core is a privileged structure for sirtuin (SIRT2) and HDAC inhibition, with established co-crystallography systems (PDB 5MAR). - N-Ethyl Differentiation: Confers distinct basicity (predicted pKa ~9.5-10.0) and lipophilicity vs. N-methyl, N-isopropyl, or N-butyl analogs for systematic SAR studies.

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
Cat. No. B12480680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine
Molecular FormulaC14H19N3O3
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCCNCC1=CC(=C(C=C1)OCC2=NC(=NO2)C)OC
InChIInChI=1S/C14H19N3O3/c1-4-15-8-11-5-6-12(13(7-11)18-3)19-9-14-16-10(2)17-20-14/h5-7,15H,4,8-9H2,1-3H3
InChIKeyIPDNPALAOKUFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine – Structural Identity and Evidence Baseline


N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine (molecular formula C₁₄H₁₉N₃O₃; exact mass 277.14 Da) belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, characterized by a 3-methyl-1,2,4-oxadiazol-5-ylmethyl ether linked via a 4-position to a 3-methoxybenzyl-N-ethylamine scaffold . The 1,2,4-oxadiazole ring is an established bioisostere of ester and amide functionalities, imparting metabolic stability and hydrogen-bond acceptor capacity relevant to receptor recognition and pharmacokinetic properties [1]. Available evidence for this specific compound is derived predominantly from vendor technical datasheets and structural class inference; no primary research publication or patent was identified that reports quantitative pharmacological, selectivity, or ADMET data for this exact entity at the time of this analysis.

Why N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine Cannot Be Freely Substituted with In-Class Analogs


Within the 1,2,4-oxadiazole chemical space, even subtle modifications to the N-substituent or the benzyl ether linkage profoundly alter molecular recognition, physicochemical properties, and biological performance. The N-ethyl group of the target compound confers a specific combination of steric bulk, basicity (predicted pKₐ of the secondary amine ≈ 9.5–10.0), and lipophilicity (predicted cLogP ≈ 2.0–2.5) that differs meaningfully from analogs bearing N-methyl, N-isopropyl, N-butyl, or N-2-methoxyethyl substituents . The 3-methyl substitution on the oxadiazole ring modulates the electron density of the heterocycle and thereby influences both the hydrogen-bond acceptor strength of the ring nitrogens and the conformational preference of the methoxy linker, as supported by structural and pharmacological studies on 3-methyl-1,2,4-oxadiazole-containing muscarinic agonists [1]. Generic substitution without confirmatory data risks loss of target engagement, altered selectivity, or changed pharmacokinetic profile. The quantitative evidence below substantiates specific dimensions where this compound's structural features translate into measurable differentiation.

Quantitative Differentiation Evidence for N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine Relative to Closest Analogs


N-Ethyl vs. N-Butyl Substitution: Predicted Lipophilicity and Passive Permeability Differentiation

The N-ethyl substituent of the target compound (predicted cLogP ≈ 2.0–2.5) places it within the optimal lipophilicity window (cLogP 1–3) for CNS drug-likeness, as defined by the Wager CNS MPO scoring paradigm. In contrast, the N-butyl analog N-butyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine has a predicted cLogP of approximately 3.5–4.0, which exceeds the upper bound of the optimal CNS range and is associated with increased risk of hERG binding, phospholipidosis, and promiscuous off-target activity [1]. At equivalent molecular weight, the 1.5–2.0 log unit difference in predicted lipophilicity translates to an estimated 30- to 100-fold difference in octanol/water partition coefficient, directly affecting membrane partitioning, metabolic clearance rate, and plasma protein binding.

Lipophilicity Passive permeability CNS drug-likeness

1,2,4-Oxadiazole Substitution Pattern and Metabolic Stability Relative to Ester-Containing Bioisosteres

The 3-methyl-1,2,4-oxadiazole ring in the target compound functions as a metabolically stable bioisostere of an ester or amide group, a property validated quantitatively by Saunders et al. (1990) [1], who demonstrated that replacing the methyl ester in quinuclidine-based muscarinic agonists with a 3-methyl-1,2,4-oxadiazole ring (compound 7b) yielded an affinity fourfold higher than that of acetylcholine (Kᵢ not explicitly stated, but relative potency defined) while conferring resistance to esterase-mediated hydrolysis. In head-to-head comparison within that series, the oxadiazole analog maintained in vivo central activity (penetration of the blood–brain barrier and induction of hypothermia in mice at doses of 0.3–3 mg/kg i.p.), whereas the corresponding ester analog was rapidly hydrolyzed to the inactive carboxylic acid [1]. This class-level evidence supports the inference that the 3-methyl-1,2,4-oxadiazole moiety in the target compound contributes to metabolic stability that would not be achievable with an ester-linked benzyl ether analog.

Metabolic stability Bioisosterism Esterase resistance

1,2,4-Oxadiazole Scaffold Selectivity in Sirtuin Inhibition – Class-Level Evidence for Isoform Discrimination

Structural biology and biochemical data from the 1,2,4-oxadiazole class demonstrate that appropriately substituted 1,2,4-oxadiazoles can achieve single-digit micromolar inhibitory potency against SIRT2 with favorable selectivity over SIRT1, SIRT3, and SIRT5. Moniot et al. (2017) [1] reported a series of 1,2,4-oxadiazole-based SIRT2 inhibitors with IC₅₀ values in the low micromolar range against SIRT2 deacetylase activity while showing no inhibition of SIRT1, SIRT3, or SIRT5 at concentrations up to 100 μM (deacetylase and desuccinylase activities), representing >10- to >100-fold selectivity [1]. The co-crystal structure (PDB 5MAR) revealed that the oxadiazole ring engages the nicotinamide binding pocket via specific hydrogen-bond interactions with the conserved catalytic domain residues [1]. While the target compound's direct SIRT2 inhibitory activity has not been experimentally determined, the presence of the 3-methyl-1,2,4-oxadiazole pharmacophore suggests potential for analogous binding mode engagement, and the compound may serve as a viable starting scaffold for SIRT2 inhibitor development, particularly given the tolerance of the SIRT2 binding site for substituted benzyl groups.

Sirtuin inhibition Isoform selectivity Epigenetics

Hydrogen-Bond Acceptor Capacity and Receptor Recognition Advantage of 1,2,4-Oxadiazole over 1,3,4-Oxadiazole Regioisomers

The 1,2,4-oxadiazole regioisomer present in the target compound exhibits distinct electronic properties compared to the 1,3,4-oxadiazole regioisomer found in many competing analogs (e.g., 2,5-disubstituted 1,3,4-oxadiazole NTPDase inhibitors [1]). Quantum mechanical calculations and crystallographic data indicate that the 1,2,4-oxadiazole ring has a lower dipole moment (μ ≈ 1.2–1.5 D for 3,5-disubstituted 1,2,4-oxadiazole vs. μ ≈ 3.0–3.5 D for 2,5-disubstituted 1,3,4-oxadiazole) [2]. This difference arises from the asymmetric distribution of nitrogen atoms: in 1,2,4-oxadiazole, the N2 and N4 atoms are separated by a carbon, reducing overall polarity, whereas in 1,3,4-oxadiazole, the N3 and N4 are adjacent, increasing local dipole. The lower dipole moment of 1,2,4-oxadiazole generally correlates with improved passive membrane permeability and reduced aqueous solubility, parameters critical for intracellular target engagement. Furthermore, the hydrogen-bond acceptor basicity (pKHB) of the 1,2,4-oxadiazole ring nitrogens is measurably weaker than that of the 1,3,4-regioisomer, altering the strength and geometry of key interactions with protein backbone amides and side-chain donors.

Hydrogen-bond acceptor Regioisomer comparison Molecular recognition

Ligand Efficiency Metrics: Structural Compactness Advantage of N-Ethyl Substituent over N-Arylalkyl Analogs

The target compound (MW 277.3 g/mol, 20 heavy atoms) maintains favorable fragment-like or low-molecular-weight lead-like properties. In contrast, the commercially available N-2-(4-methoxyphenyl)ethyl analog N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(4-methoxyphenyl)ethanamine has a molecular weight of approximately 397.5 g/mol (25 heavy atoms), representing a 43% increase in mass. During hit-to-lead optimization, ligand efficiency metrics such as LE (ligand efficiency = 1.4 × pIC₅₀ / heavy atom count) and LLE (lipophilic ligand efficiency = pIC₅₀ − cLogP) penalize larger, more lipophilic compounds. Assuming equivalent on-target potency, the N-ethyl compound would achieve a LE value approximately 1.25× higher and an LLE value approximately 1.5 log units more favorable than the N-arylalkyl analog, purely on the basis of its lower molecular weight and lipophilicity. This structural compactness positions the target compound as a more attractive starting point for fragment-based or ligand-efficiency-driven optimization campaigns where MW ≤ 300 and cLogP ≤ 3 are typical entry criteria [1].

Ligand efficiency Fragment-like properties Lead-likeness

Absence of Published Direct Comparative Bioactivity Data: Critical Evidence Gap Declaration

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, RCSB PDB, ClinicalTrials.gov, and Google Patents (completed April 2026) identified no primary research article, patent, or curated database entry that reports quantitative pharmacological activity (IC₅₀, EC₅₀, Kᵢ, Kd), selectivity profile, ADMET parameters, or in vivo efficacy for N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine as a discrete chemical entity [1]. This evidence gap is critical: all differentiation claims in Sections 3.1–3.5 above are derived from class-level inferences, physicochemical predictions, or comparisons of commercial catalog analogs with different molecular structures . Users contemplating procurement for biological screening should recognize that the compound's actual target profile, off-target activity, cytotoxicity, and pharmacokinetic behavior are unknown. Direct experimental head-to-head comparison against the closest structural analogs (e.g., N-methyl, N-isopropyl, N-butyl, N-2-methoxyethyl, N-2-morpholinoethyl, and N-2-phenylethyl congeners bearing the identical 3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl core) has not been reported and would be required to establish true quantitative differentiation.

Evidence gap Due diligence Procurement risk

Optimal Application Scenarios for N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine Based on Current Evidence


CNS-Targeted Fragment Library or Lead-Like Screening Collection Enrollment

With a molecular weight of 277.3 g/mol (20 heavy atoms) and a predicted cLogP within the CNS MPO optimal window (≈2.0–2.5), this compound is well-suited for inclusion in CNS-oriented fragment or lead-like screening libraries where MW ≤ 300 and cLogP ≤ 3 are prerequisite entry criteria [1]. Its N-ethyl substitution provides a favorable balance of solubility and permeability relative to higher N-alkyl homologs that exceed CNS desirability thresholds (see Evidence Item 3.1). The 1,2,4-oxadiazole ring also offers a moderately polar heterocyclic core that can serve as a hydrogen-bond acceptor anchor point for target recognition, as demonstrated crystallographically in the SIRT2–oxadiazole co-structure (PDB 5MAR) [2].

SIRT2 or HDAC6 Inhibitor Hit Identification Using the 1,2,4-Oxadiazole Pharmacophore

The 1,2,4-oxadiazole scaffold is a validated privileged structure for sirtuin and histone deacetylase inhibition, with structurally characterized binding to the nicotinamide pocket of SIRT2 (PDB 5MAR; PDB 8PY3) [1][2]. The target compound's 3-methyl-1,2,4-oxadiazol-5-ylmethyl ether can be screened directly against SIRT2, SIRT1, SIRT3, SIRT5, or HDAC6 in biochemical deacetylase assays at concentrations up to 100 μM to assess inhibitory activity and isoform selectivity. Should sub-micromolar activity be observed, the co-crystal system is already established for structural follow-up, de-risking further optimization [1].

Metabolic Stability-Focused Lead Generation: Avoiding Esterase-Mediated Hydrolysis

For programs where a benzyl ether linkage is structurally required but esterase-mediated cleavage of an ester bioisostere is a known or anticipated liability, this compound provides a non-hydrolyzable 3-methyl-1,2,4-oxadiazol-5-ylmethyl ether that has demonstrated metabolic stability advantages in analogous muscarinic agonist series [1]. Saunders et al. (1990) showed that 3-methyl-1,2,4-oxadiazole replacement of a methyl ester in quinuclidine muscarinic agonists conferred esterase resistance while maintaining or improving receptor affinity (4× acetylcholine) and enabling CNS penetration [1]. This precedent supports the deployment of the target compound as a metabolically stable core scaffold in programs requiring plasma and microsomal stability data.

Quantitative Structure–Activity Relationship (QSAR) Training Set for N-Alkyl Benzylamine 1,2,4-Oxadiazole Series

In the absence of published bioactivity data for this series (see Evidence Item 3.6), procurement of the target compound alongside its N-methyl, N-isopropyl, N-butyl, and N-2-methoxyethyl analogs would enable the generation of a systematic N-alkyl SAR dataset [1]. By assaying this series against a panel of target proteins (e.g., GPCRs, kinases, sirtuins, or ion channels) and measuring physicochemical properties (LogD₇.₄, kinetic solubility, microsomal stability, CYP inhibition, Caco-2 permeability), users can establish the first quantitative structure–property and structure–activity relationships for the {3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl} chemotype, generating defensible differentiation data that currently do not exist in the public domain.

Quote Request

Request a Quote for N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.